Cas no 7787-20-4 ((-)-Fenchone)

(-)-Fenchone structure
(-)-Fenchone structure
상품 이름:(-)-Fenchone
CAS 번호:7787-20-4
MF:C10H16O
메가와트:152.23344
MDL:MFCD00151104
CID:86093
PubChem ID:82229

(-)-Fenchone 화학적 및 물리적 성질

이름 및 식별자

    • L(-)-Fenchone
    • L(-)-1,3,3-Trimethyl-2-norbornanone
    • L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
    • Fenchone
    • (1R)-(?-Fenchone
    • (-)-Fenchone
    • (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor
    • (-)-1,3,3-Trimethyl-2-Norbornanone
    • (?)-Fenchone
    • FENCHONE, (-)-(SG)
    • L-(-)-Fenchone
    • (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-
    • (R)-Fenchone
    • 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-
    • 1,3,3-trimethylnorbornan-2-one
    • 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-
    • L-(-)-Fenchone1000µg
    • 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on
    • (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
    • (1R)-(-)-Fenchone
    • (1R)-Fenchone
    • (R)-(-)-Fenchone
    • 1,3,3-trimethyl-2-norcamphanone
    • 1,3,3-trimethyl-2-norbornanone
    • 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
    • (+)-Fenchone
    • MDL: MFCD00151104
    • 인치: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1
    • InChIKey: LHXDLQBQYFFVNW-OIBJUYFYSA-N
    • 미소: CC1(C)[C@H]2CC[C@](C)(C2)C1=O
    • BRN: 2042710

계산된 속성

  • 정밀분자량: 152.12018
  • 동위원소 질량: 152.12
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 217
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.507
  • 토폴로지 분자 극성 표면적: 17.1A^2

실험적 성질

  • 색과 성상: 무색에서 연황색 기름 모양의 액체로, 짙은 과일 단맛, 녹색과 나무 향기, 화과 단맛이 있다
  • 밀도: 0.948 g/mL at 25 °C(lit.)
  • 융해점: 5-6 °C (lit.)
  • 비등점: 192-194 °C(lit.)
  • 플래시 포인트: 화씨 온도: 125.6°f
    섭씨: 52 ° c
  • 굴절률: n20/D 1.461(lit.)
  • 용해도: 미용성(1.1g/l)(25ºC),
  • PSA: 17.07
  • LogP: 2.40170
  • 농도: 2000 μg/mL in methanol
  • 민감성: 열에 민감하다
  • FEMA: 4519 | L-FENCHONE
  • 광학 활성: [α]20/D −51°, neat

(-)-Fenchone 보안 정보

(-)-Fenchone 세관 데이터

  • 세관 번호:29142900

(-)-Fenchone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L15151-250g
(-)-Fenchone, 98+%
7787-20-4 98+%
250g
¥1015.00 2023-03-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-BZ227-5ml
(-)-Fenchone
7787-20-4 98%
5ml
¥60.0 2022-05-30
Enamine
EN300-112064-0.05g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-112064-10.0g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
10.0g
$27.0 2025-03-21
Enamine
EN300-112064-0.25g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-112064-100.0g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
100.0g
$61.0 2025-03-21
TRC
T798050-5000mg
(1R,​4S)​-1,​3,​3-​Trimethylbicyclo[2.2.1]​heptan-​2-​one
7787-20-4
5g
$58.00 2023-05-17
TargetMol Chemicals
TN1641-100 mg
(-)-Fenchone
7787-20-4 98%
100MG
¥ 860 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1641-1 mL * 10 mM (in DMSO)
(-)-Fenchone
7787-20-4 98%
1 mL * 10 mM (in DMSO)
¥ 250 2023-09-08
Enamine
EN300-112064-2.5g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
2.5g
$25.0 2025-03-21

(-)-Fenchone 합성 방법

합성회로 1

반응 조건
1.1R:S:DMSO
참조
2-Iodoxybenzoic acid oxidation of hydroxyl groups to carbonyls
By Frigerio, Marco and Santagostino, Marco, Ger., From Ger., 4343054, 24 May 1995, 4343054, 24 May 1995

합성회로 2

반응 조건
1.1R:S:DMSO
1.2R:Disodium carbonate, S:H2O
참조
Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acid
By Frigerio, Marco et al, Eur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995

합성회로 3

반응 조건
1.1
참조
Study of Chiral Ionic Liquid as Stationary Phases for GC
By Sun, Xiaojie et al, Chromatographia, 2013, 76(15-16), 1013-1019

합성회로 4

반응 조건
1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C
참조
Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcohols
By Hussain, Firasat et al, Inorganica Chimica Acta, 2022, 536, 120893

합성회로 5

반응 조건
1.1R:t-BuOOH, C:2073071-63-1, S:H2O, 1 h, 120°C
참조
Copper(II) and iron(III) complexes with arylhydrazone of ethyl 2-cyanoacetate or formazan ligands as catalysts for oxidation of alcohols
By Martins, Nuno M. R. et al, New Journal of Chemistry, 2016, 40(12), 10071-10083

합성회로 6

반응 조건
1.1R:Oxone, C:2381218-21-7 (polystyrene resin-supported), C:Bu4N+ •HSO4-, S:MeCN, 3 h, 70°C
참조
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts
By Ballaschk, Frederic and Kirsch, Stefan F., Green Chemistry, 2019, 21(21), 5896-5903

합성회로 7

반응 조건
1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt
참조
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
By Shen, Jiaxuan et al, Chinese Journal of Chemistry, 2014, 32(5), 405-409

합성회로 8

반응 조건
1.1620°C, 0.02-0.04 mbar
참조
An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivatives
By Ruedi, Georg et al, Helvetica Chimica Acta, 2004, 87(8), 1990-2021

합성회로 9

반응 조건
1.1R:KOH, S:NMP
참조
Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fenchols
By Gosselin, P. et al, Tetrahedron Letters, 1990, 31(22), 3151-4

합성회로 10

반응 조건
1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt
참조
Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism
By Sanchez-Arroyo, Antonio J. et al, Journal of Organic Chemistry, 2015, 80(21), 10575-10584

합성회로 11

반응 조건
1.1
참조
Synthesis by oxidation of heterosubstituted alkanes
By von Angerer, S., Science of Synthesis, 2005, 26, 39-126

합성회로 12

반응 조건
1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF
참조
Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2
By Karlsson, Ulrika et al, Journal of Organic Chemistry, 1994, 59(5), 1196-8

합성회로 13

반응 조건
1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt
참조
Photochemical transformations with iodine azide after release from an ion-exchange resin
By Koesel, Teresa et al, Angewandte Chemie, 2020, 59(30), 12376-12380

합성회로 14

반응 조건
1.1C:Fe(NO3)3
참조
Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agent
By Cornelis, Andre and Laszlo, Pierre, Synthesis, 1980, (10), 849-50

(-)-Fenchone Raw materials

(-)-Fenchone Preparation Products

추천 기사

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